2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzoxazole moiety. The nitrobenzoyl group is then added through a nitration reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, altering their function. The piperidine and benzoxazole rings provide structural stability and facilitate binding to these targets .
Comparison with Similar Compounds
Similar Compounds
4-benzoylpiperidine: Shares the piperidine ring but lacks the benzoxazole moiety.
3-(piperidin-4-yl)benzo[d]isoxazole: Similar structure but with an isoxazole ring instead of benzoxazole
Uniqueness
2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O4/c23-19(14-5-1-3-7-16(14)22(24)25)21-11-9-13(10-12-21)18-20-15-6-2-4-8-17(15)26-18/h1-8,13H,9-12H2 |
InChI Key |
ZLUYVMSXGZAGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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